Linoleyldimethylamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
34643-95-3 |
|---|---|
Molecular Formula |
C20H39N |
Molecular Weight |
293.5 g/mol |
IUPAC Name |
(9Z,12Z)-N,N-dimethyloctadeca-9,12-dien-1-amine |
InChI |
InChI=1S/C20H39N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3/h8-9,11-12H,4-7,10,13-20H2,1-3H3/b9-8-,12-11- |
InChI Key |
QDIDCBNJXMANFY-MURFETPASA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCN(C)C |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCN(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes for Linoleyldimethylamine
Conventional methods for synthesizing N,N-dimethyl long-chain amines rely on the functionalization of fatty acid derivatives. These routes are well-documented and form the basis of industrial production.
The most direct precursors for this compound are linoleic acid and its derivatives, such as esters or alcohols. One common industrial pathway involves the conversion of the fatty acid into an N,N-dimethyllinoleamide intermediate. This amidation is typically achieved by reacting linoleic acid or its acyl chloride with dimethylamine (B145610). The resulting amide is then subjected to a powerful reducing agent to yield the tertiary amine.
A prominent method for this reduction is the use of lithium aluminium hydride (LiAlH₄). The process involves treating the N,N-dimethyllinoleamide with LiAlH₄ in a suitable solvent like tetrahydrofuran, followed by hydrolysis to liberate the final amine product. google.com
Alternatively, a one-pot reductive amination process can be employed, combining amidation and hydrogenation steps. This approach utilizes a dual-catalyst system, where one catalyst facilitates the amidation of linoleic acid with dimethylamine, and a second catalyst hydrogenates the in-situ generated amide to the target tertiary amine. rsc.org Another established route begins with the conversion of fatty acids to fatty nitriles, which are subsequently reacted with dimethylamine to produce N,N-dimethylalkylamines. google.com Furthermore, fatty alcohols derived from linoleic acid can be directly aminated with dimethylamine over specific catalysts to yield this compound. google.comacs.org
| Route | Key Intermediate | Primary Reagents | Key Features |
|---|---|---|---|
| Amide Reduction | N,N-dimethyllinoleamide | Linoleic acid, Dimethylamine, LiAlH₄ | Two distinct steps: amidation and reduction. High-potency reducing agent required. |
| One-Pot Reductive Amination | In-situ generated amide | Linoleic acid, Dimethylamine, H₂, Dual Catalysts | Combines amidation and hydrogenation for process efficiency. rsc.org |
| Nitrile Pathway | Linoleyl nitrile | Linoleic acid, Ammonia, Dimethylamine | Involves high-temperature conversion of acid to nitrile. google.com |
| Direct Amination of Alcohol | N/A | Linoleyl alcohol, Dimethylamine, Catalyst (e.g., copper chromite) | Utilizes fatty alcohol precursor, common in industry. google.com |
The functionalization of amines, particularly for methylation, is well-elucidated by the Eschweiler-Clarke reaction. This reaction provides a pathway to methylate primary or secondary amines to tertiary amines using an excess of formic acid and formaldehyde, crucially avoiding the formation of quaternary ammonium (B1175870) salts. mdpi.comnrochemistry.comwikipedia.orgname-reaction.com If one were to start with linoleylamine (a primary amine), this reaction would produce this compound.
The mechanism proceeds through the following key steps:
Imine Formation : The amine reacts with formaldehyde to form an iminium ion intermediate. wikipedia.orgname-reaction.com
Hydride Transfer : Formic acid acts as a hydride donor, reducing the iminium ion to a methylated amine. mdpi.comnrochemistry.com
Irreversibility : The reaction is driven forward by the release of carbon dioxide gas. wikipedia.orgname-reaction.com
Repetition : For a primary amine, this process is repeated to introduce a second methyl group, yielding the tertiary amine. nrochemistry.comname-reaction.com The reaction stops at the tertiary amine stage because the amine can no longer form an imine or iminium ion. wikipedia.org
Novel Synthetic Approaches and Catalytic Strategies
Recent research has focused on developing more efficient and selective catalytic systems for amine synthesis, moving away from stoichiometric, high-energy reagents.
An innovative approach for the synthesis of amines involves the deoxygenative reduction of amides catalyzed by earth-abundant metals. Zirconium-hydride catalysts, particularly Schwartz's reagent (Cp₂Zr(H)Cl), have proven effective for the selective hydroboration of tertiary amides to the corresponding amines at room temperature. nih.govresearchgate.neteurekalert.org This method is directly applicable to the reduction of N,N-dimethyllinoleamide.
The reaction demonstrates high chemoselectivity, tolerating other reducible functional groups that might be present in the fatty acid chain, such as esters or alkenes. researchgate.net Mechanistic studies, including NMR spectroscopy and DFT computations, reveal a distinct reaction pathway. eurekalert.org The process involves an unusual C-N bond cleavage-reformation followed by C-O bond cleavage, proceeding through aldehyde and amido complex intermediates. eurekalert.org This catalytic approach represents a milder alternative to traditional metal hydride reductions. nih.gov
Biocatalysis offers a mild and highly selective alternative to conventional chemical synthesis. For the production of fatty amines, multi-enzyme cascade reactions have been developed. These systems typically convert renewable feedstocks like fatty acids or triglycerides directly into primary amines. researchgate.netnih.gov
A common biocatalytic cascade involves three key enzymes:
A Lipase to hydrolyze triglycerides into fatty acids.
A Carboxylic Acid Reductase (CAR) to reduce the fatty acid to the corresponding aldehyde.
A Transaminase (TA) to convert the aldehyde into a primary amine.
This one-pot tandem cascade can achieve high conversion rates (up to 96%) for a range of saturated and unsaturated fatty acids, including those with C18 chains like linoleic acid. rsc.orgresearchgate.netmanchester.ac.uk However, these established biocatalytic routes are designed for the synthesis of primary fatty amines. researchgate.netnih.gov The synthesis of tertiary amines like this compound would require a different enzymatic strategy, potentially involving subsequent N-methylation steps catalyzed by specific N-methyltransferase enzymes, a route that is currently less explored for fatty amines.
Transformation into Quaternary Ammonium Compounds
This compound, as a tertiary amine, serves as a key intermediate in the synthesis of quaternary ammonium compounds (QACs). These cationic surfactants have wide-ranging applications. The conversion is achieved through a quaternization reaction, most commonly the Menschutkin reaction. google.com
This reaction involves the N-alkylation of the tertiary amine with an alkyl halide. For instance, reacting this compound with reagents like methyl chloride or dimethyl sulfate results in the formation of a quaternary ammonium salt. google.com The reaction can be performed continuously in a tubular reactor at elevated temperature (50-140°C) and pressure (12-65 bar) to ensure the alkyl halide remains dissolved, leading to high yields and low by-product formation. google.com
Kinetic studies of such quaternization reactions show that the rate is dependent on temperature and the structure of the alkyl halide. As expected, reaction rates increase with higher temperatures. d-nb.info There is also an observed effect of the alkyl halide's chain length on the activation energy of the reaction. d-nb.info
| Parameter | Description | Typical Values / Reagents | Reference |
|---|---|---|---|
| Reaction Type | N-Alkylation (Menschutkin Reaction) | SN2 reaction | google.com |
| Reactants | Tertiary Amine + Alkyl Halide | This compound + CH₃Cl, (CH₃)₂SO₄, or other R-X | google.com |
| Temperature | Process operating temperature | 50 - 140 °C | google.com |
| Pressure | Maintains alkyl halide in solution | 12 - 65 bar | google.com |
| Solvent | Reaction medium | Can be performed with or without solvent | google.com |
| Kinetic Factors | Influences on reaction rate | Temperature, Alkyl halide chain length | d-nb.info |
Reaction Mechanisms for this compound-Derived Quats
The formation of quaternary ammonium salts from this compound is a classic example of a quaternization reaction. This process involves the alkylation of the tertiary amine, this compound, to form a quaternary ammonium cation. The general mechanism for this transformation is the Menshutkin reaction, a nucleophilic substitution reaction (SN2).
In this reaction, the lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic carbon of an alkylating agent, typically an alkyl halide. The alkylating agent's halide then departs as a leaving group, resulting in the formation of the quaternary ammonium salt.
A general representation of the quaternization of a tertiary amine is as follows: R3N + R'-X → [R3N-R']+X-
Where:
R3N represents the tertiary amine (in this case, this compound).
R'-X is the alkylating agent (e.g., methyl chloride, benzyl (B1604629) chloride).
[R3N-R']+ is the resulting quaternary ammonium cation.
X- is the halide anion.
The reaction is typically carried out in a solvent that can dissolve both the tertiary amine and the quaternizing agent to ensure maximum contact between the reactants. The choice of solvent and reaction temperature can influence the reaction rate and yield. While solvents are commonly used, the reaction can also be initiated without a solvent, with minimal amounts added later to maintain fluidity as the product forms google.com. For the reaction to proceed to completion, it is often preferred to use a stoichiometric amount of the quaternizing agent google.com.
Renewable alkylating agents, such as dimethyl carbonate, are also being explored as greener alternatives to traditional alkyl halides for the quaternization of tertiary amines rsc.org. The reaction with dimethyl carbonate can be optimized for high productivity under continuous flow conditions rsc.org.
The synthesis of the precursor, this compound, can be achieved through several routes. One common method involves the reaction of linoleic acid or its esters with an appropriate amine. For instance, fatty acids can be reacted with aminoalkyl-substituted tertiary amines, such as N,N-dimethyl-1,3-propanediamine, to produce fatty amidoamines which already contain a tertiary amine group suitable for quaternization google.com. While not a direct synthesis of this compound, this illustrates a relevant synthetic strategy. Another approach is the reduction of fatty amides, which can be formed by reacting fatty acids or their esters with ammonia or a primary or secondary amine google.com.
The table below summarizes the key reactants and conditions for the synthesis of this compound-derived quats.
| Reactant 1 | Reactant 2 | Reaction Type | Key Conditions | Product |
| This compound | Alkyl Halide (e.g., Methyl Chloride) | Menshutkin Reaction (SN2) | Solvent, controlled temperature | Linoleyldimethylalkylammonium Halide |
| This compound | Dimethyl Carbonate | Quaternization | High temperature, pressure, optional solvent (e.g., Methanol) | Linoleyldimethylmethylammonium Methylcarbonate |
Control of Isomerization during Derivatization Processes
A significant challenge in the synthesis of derivatives from linoleic acid is the potential for isomerization of the cis double bonds at the 9th and 12th positions. The native configuration is (9Z,12Z). Heat, catalysts, and certain reagents can promote the conversion of these cis bonds to trans isomers (e.g., 9E,12Z or 9Z,12E or 9E,12E), which can alter the physical and biological properties of the final product.
Several factors can influence the isomerization of linoleic acid and its derivatives:
Temperature: High temperatures are a major contributor to the isomerization of polyunsaturated fatty acids. Studies have shown that the thermal treatment of oils rich in linoleic acid leads to an increase in the formation of trans isomers nih.gov. The rate of isomerization increases with rising temperature nih.gov. Therefore, to minimize isomerization during the synthesis of this compound and its subsequent quaternization, it is crucial to employ the lowest possible reaction temperatures that still allow for a reasonable reaction rate.
Presence of Oxygen: The presence of oxygen can enhance the isomerization of linoleic acid, particularly at elevated temperatures nih.gov. Performing the synthesis under an inert atmosphere, such as nitrogen or argon, can help to mitigate this effect.
Catalysts: The choice of catalyst for the amination of linoleic acid is critical. While acidic or basic catalysts can promote the reaction, they can also facilitate isomerization. The use of milder catalysts or enzymatic methods could be a strategy to reduce unwanted side reactions. For instance, enzymatic synthesis using lipases can offer high selectivity under mild conditions, though this is more commonly applied to the synthesis of esters and other derivatives rather than amination nih.gov.
Reaction Time: Prolonged reaction times, even at moderate temperatures, can increase the extent of isomerization. Optimizing the reaction conditions to achieve a high conversion in the shortest possible time is therefore desirable.
The table below outlines strategies to control isomerization during the derivatization of linoleic acid.
| Parameter | Strategy to Minimize Isomerization | Rationale |
| Temperature | Use the lowest effective temperature for the reaction. | Higher temperatures provide the activation energy for the conversion of cis to the more stable trans isomers nih.gov. |
| Atmosphere | Conduct reactions under an inert atmosphere (e.g., Nitrogen, Argon). | Oxygen can promote free-radical mechanisms that lead to isomerization nih.gov. |
| Catalyst Selection | Employ mild and selective catalysts. Consider enzymatic catalysts where applicable. | Harsh acidic or basic catalysts can promote double bond migration and isomerization. |
| Reaction Time | Optimize for the shortest possible reaction time. | Reduces the overall exposure of the molecule to conditions that can cause isomerization. |
Enzymatic Transformations and Biocatalysis Involving Linoleyldimethylamine
Linoleyldimethylamine as a Substrate for Lipoxygenases (LOX)
Soybean Lipoxygenase-1 is renowned for its high degree of specificity in catalyzing the hydroperoxidation of linoleic acid. When this compound is introduced as a substrate, the enzyme demonstrates a distinct and predictable catalytic action.
The interaction between Soybean Lipoxygenase-1 (SBLO-1) and this compound (LDMA) results in a highly specific dioxygenation reaction. Research has shown that SBLO-1 catalyzes the insertion of molecular oxygen almost exclusively at the carbon-13 position of the linoleyl chain. This reaction exhibits a high degree of stereospecificity, leading predominantly to the formation of the S-enantiomer. The resulting product is identified as 13(S)-Hydroperoxy-9(Z),11(E)-octadecadienyldimethylamine. This specificity is consistent with the enzyme's action on its natural substrate, linoleic acid, where it also primarily produces the 13(S)-hydroperoxy derivative.
Detailed research findings providing a direct quantitative comparison of the reaction rates of SBLO-1 with this compound versus the Linoleyltrimethylammonium ion (LTMA) are not available in the reviewed literature. Such a comparison would be valuable for understanding how the nature of the cationic headgroup influences substrate binding and turnover within the enzyme's active site.
Potato tuber lipoxygenase (ptLOX), often referred to as a 5-lipoxygenase or 9-lipoxygenase depending on the substrate, displays different regioselectivity compared to SBLO-1. With its natural substrate, linoleic acid, ptLOX predominantly forms the 9-hydroperoxy derivative. nih.gov However, the substrate's structure, particularly the nature of the polar headgroup, can significantly influence the reaction's outcome. As direct studies on this compound are limited, findings from the closely related substrate, linoleyl alcohol (LAL)—which also lacks a carboxyl group—are used to infer the catalytic behavior of ptLOX.
When ptLOX acts on substrates like linoleyl alcohol that lack the terminal carboxyl group, a notable shift in regiochemical specificity is observed. Instead of a single primary product, the enzyme produces a nearly equimolar mixture of 9-hydroperoxy and 13-hydroperoxy derivatives. This suggests that the carboxyl group of linoleic acid plays a crucial role in orienting the substrate within the active site to favor 9-position oxygenation. In its absence, as is the case with this compound, the substrate can likely bind in two different orientations, leading to a loss of strict regioselectivity.
In the presence of a free radical scavenger, the primary enzymatic products formed from linoleyl alcohol are 9(S)-hydroperoxy-10(E),12(Z)-octadecadien-1-ol and 13(S)-hydroperoxy-9(Z),11(E)-octadecadien-1-ol. It is anticipated that this compound would yield the analogous dimethylamine (B145610) products.
| Positional Isomer | Expected Product Name | Stereochemistry | Approximate Yield |
|---|---|---|---|
| 9-Hydroperoxy | 9(S)-Hydroperoxy-10(E),12(Z)-octadecadienyldimethylamine | S | ~50% |
| 13-Hydroperoxy | 13(S)-Hydroperoxy-9(Z),11(E)-octadecadienyldimethylamine | S | ~50% |
The mechanism for lipoxygenase-catalyzed reactions begins with the abstraction of a hydrogen atom from the central methylene (B1212753) group of the pentadiene system of the substrate. This forms a pentadienyl radical intermediate. The generally accepted mechanism for ptLOX with non-carboxylated substrates like linoleyl alcohol, which can be extended to this compound, involves the following steps:
Substrate Binding : this compound binds to the active site of the ptLOX. The absence of a carboxyl group allows for less stringent orientational binding compared to linoleic acid.
Hydrogen Abstraction : The enzyme's non-heme iron center facilitates the stereospecific abstraction of a hydrogen atom from C-11, creating a substrate radical.
Radical Delocalization and Oxygen Insertion : The radical is delocalized across the pentadiene system. Molecular oxygen then inserts at either the C-9 or C-13 position. The dual binding orientations likely result in oxygen insertion at both positions at similar rates.
Product Formation : The final step is the formation of the hydroperoxide product, which is then released from the enzyme.
Lipoxygenases from Cyanobacteria and other Microorganisms
Lipoxygenases (LOXs) are a family of non-heme iron-containing dioxygenases that catalyze the oxidation of polyunsaturated fatty acids (PUFAs). While extensively studied in plants and mammals, LOXs are also found in various microorganisms, including cyanobacteria and other bacteria. ubaya.ac.idlabnews.co.uk Microbial LOXs are of growing interest as biocatalysts due to their potential for novel substrate specificities, operational stability, and ease of production in heterologous systems. wur.nl
Research into bacterial LOXs from organisms like Pseudomonas aeruginosa has further expanded the known diversity of these enzymes, highlighting variations in active site architecture that can lead to different regio- and stereospecific outcomes. ubaya.ac.id The exploration of these microbial enzymes opens avenues for their application in the synthesis of valuable oxygenated fatty acids, known as oxylipins. wur.nl
Table 1: Examples of Characterized Microbial Lipoxygenases and their Activity on Linoleic Acid This table is illustrative and based on data for known microbial lipoxygenases acting on linoleic acid.
| Microorganism | Enzyme | Primary Product from Linoleic Acid | Reference |
|---|---|---|---|
| Cyanothece sp. PCC 8801 | CspLOX1 | 9R-hydroperoxyoctadecadienoic acid (9R-HPODE) | nih.gov |
| Nostoc punctiforme ATCC29133 | NpLOX1 / NpLOX2 | 13S-hydroperoxyoctadecadienoic acid (13S-HPODE) | researchgate.net |
| Pseudomonas aeruginosa | PAO1 LOX | 13S-hydroperoxyoctadecadienoic acid (13S-HPODE) | ubaya.ac.id |
Mechanistic Enzymology of Lipoxygenase Oxygenation
The catalytic mechanism of lipoxygenases is a complex process involving several key steps, beginning with the abstraction of a hydrogen atom from the substrate. This process is of significant scientific interest due to its high degree of specificity and efficiency.
Proton-Coupled Electron Transfer (PCET) Mechanisms
The rate-limiting step in the catalytic cycle of many lipoxygenases is the abstraction of a hydrogen atom from a bis-allylic methylene group of a PUFA substrate. nih.gov This reaction is now widely understood to occur via a Proton-Coupled Electron Transfer (PCET) mechanism. nih.gov In this concerted process, the electron transfers from the π-system of the fatty acid to the ferric iron (Fe³⁺) in the enzyme's active site, while a proton is transferred from the carbon backbone of the substrate to an iron-bound hydroxide (B78521) ligand. nih.govnih.gov This mechanism avoids the formation of high-energy intermediates that would be associated with separate, sequential transfers of a proton and an electron. Theoretical models and experimental data, particularly large kinetic isotope effects, strongly support the PCET model for enzymes like soybean lipoxygenase. nih.govrsc.org
Role of Enzyme Active Site Architecture and Dynamics
The architecture of the LOX active site is crucial for determining the enzyme's regio- and stereospecificity. The substrate binds within a deep, U-shaped hydrophobic channel that positions the target pentadiene moiety near the catalytic non-heme iron. wikipedia.org The depth and shape of this binding pocket, dictated by the surrounding amino acid residues, control how the fatty acid substrate is oriented. gsartor.org This orientation determines which hydrogen is abstracted and where the subsequent oxygen insertion occurs. For instance, a deeper pocket may allow the fatty acid to bind "tail-first," leading to oxygenation near the methyl end (e.g., 13-LOX activity on linoleic acid), while a shallower pocket may force a "head-first" orientation, resulting in oxygenation closer to the carboxyl group (e.g., 9-LOX activity). gsartor.org Protein dynamics, the subtle movements and conformational changes of the enzyme, are also thought to be critical for achieving the precise geometry required for catalysis. nih.gov
Investigation of Hydrogen Tunneling Effects
A remarkable feature of the lipoxygenase reaction is the significant contribution of quantum mechanical hydrogen tunneling. This is evidenced by extremely large deuterium (B1214612) kinetic isotope effects (KIEs), with values often far exceeding the semi-classical limit of ~7. nih.govnih.gov For soybean lipoxygenase, KIEs as high as 80 have been reported at room temperature. nih.gov Hydrogen tunneling occurs when the hydrogen nucleus, behaving as a wave, passes through the activation energy barrier rather than going over it. The efficiency of tunneling is highly sensitive to the distance between the hydrogen donor (the substrate) and the acceptor (the iron-bound hydroxide). nih.gov The protein's structure and dynamics are believed to facilitate this process by sampling conformations that transiently shorten this distance, thereby promoting a high probability of tunneling. nih.gov Studies on prokaryotic lipoxygenases have extended this phenomenon beyond eukaryotic enzymes, indicating that hydrogen tunneling is a fundamental aspect of LOX catalysis. nih.gov
Free Radical Intermediates in Lipoxygenase Catalysis
The hydrogen abstraction step in the LOX catalytic cycle generates a fatty acid radical intermediate. nih.gov This radical is stabilized by delocalization across the five-carbon pentadienyl system. uu.nl Molecular oxygen, which is not bound to the iron center, then attacks this radical intermediate. uu.nl This step is followed by the reduction of the resulting peroxyl radical to a hydroperoxide anion, which is then protonated and released as the final product. The enzyme's iron center is re-oxidized to its ferric (Fe³⁺) state in the process, readying it for the next catalytic cycle. mdpi.com The formation of these lipid peroxyl radicals has been directly observed using techniques like electron spin resonance spectroscopy, confirming their role as key intermediates in the reaction. nih.gov
Factors Influencing Enzymatic Reaction Kinetics and Specificity
The rate and specificity of lipoxygenase-catalyzed reactions are influenced by a variety of factors, including substrate characteristics, pH, temperature, and the presence of inhibitors or activators.
Substrate Concentration and Structure: Like most enzymes, LOX activity shows saturation kinetics with respect to its substrate. The structure of the fatty acid substrate is paramount; not only must it contain the cis,cis-1,4-pentadiene system, but its chain length and the position of the double bonds also affect binding and catalytic rates. nih.gov Furthermore, the physical state of the substrate (e.g., free acid vs. esterified form) can significantly impact its availability and conversion by the enzyme. gsartor.org
pH: The pH of the reaction medium can have a profound effect on LOX activity and specificity. The ionization state of amino acid residues in the active site, as well as the substrate's carboxyl group, can change with pH, affecting substrate binding and the catalytic mechanism. Some lipoxygenases are known to exhibit different positional specificities at different pH values. gsartor.org
Temperature: Reaction rates generally increase with temperature up to an optimum, beyond which the enzyme begins to denature and lose activity. The temperature dependence of the kinetic isotope effect has been a key tool in studying hydrogen tunneling in lipoxygenases. nih.gov
Oxygen Availability: As a dioxygenase, LOX requires molecular oxygen as a co-substrate. Under anaerobic conditions, the enzyme can catalyze secondary reactions, such as the breakdown of hydroperoxide products. uu.nl
Product Inhibition/Activation: The hydroperoxide product of the LOX reaction can influence the enzyme's activity. An initial lag phase in the reaction is often observed, which can be eliminated by the addition of product, indicating a process of product activation where the native Fe²⁺ form of the enzyme is oxidized to the active Fe³⁺ state. mdpi.com However, at higher concentrations, the product can also act as a competitive inhibitor.
Table 2: General Kinetic Parameters for Lipoxygenase Activity This table presents typical ranges for kinetic parameters based on studies of well-characterized lipoxygenases like soybean LOX with linoleic acid.
| Parameter | Typical Value Range | Significance |
|---|---|---|
| Km (Michaelis Constant) for PUFA | 10 - 100 µM | Indicates the substrate concentration at which the reaction rate is half of Vmax; reflects substrate affinity. |
| kcat (Turnover Number) | 100 - 300 s-1 | Represents the number of substrate molecules converted to product per enzyme molecule per second. |
| Optimal pH | 6.5 - 9.0 | The pH at which the enzyme exhibits maximum activity; can vary significantly between different LOX isozymes. |
| Kinetic Isotope Effect (kH/kD) | 30 - 100 | Ratio of reaction rates with hydrogen vs. deuterium; large values are indicative of quantum tunneling. nih.gov |
Analytical Methodologies for Enzymatic Reaction Products
The characterization of the products formed from the enzymatic transformation of this compound is essential for understanding the reaction mechanism and the properties of the resulting compounds. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.
Electron Paramagnetic Resonance (EPR) and Electron Nuclear Double Resonance (ENDOR) spectroscopy are powerful techniques for studying the electronic structure and coordination environment of the catalytic metal ion in enzymes like lipoxygenase, which typically contains a non-heme iron atom. nih.gov EPR studies can provide information about the spin state of the iron and its interaction with ligands, including the substrate.
ENDOR spectroscopy, a higher-resolution technique, can reveal the interactions between the paramagnetic metal center and nearby magnetic nuclei, such as those of the substrate. nih.gov By using isotopically labeled substrates, such as 13C-labeled linoleic acid, ENDOR has been used to determine the precise location of the substrate's carbon atoms relative to the catalytic iron in the enzyme's active site. acs.org These techniques would be invaluable for elucidating the binding mode of this compound in the lipoxygenase active site and understanding the structural basis for the observed regio- and stereoselectivity of its oxidation.
The enzymatic oxidation of this compound is expected to produce a mixture of regioisomers and stereoisomers of hydroperoxy- and hydroxy-derivatives. The separation and identification of these isomers require high-resolution chromatographic techniques.
High-Performance Liquid Chromatography (HPLC), particularly reversed-phase and chiral HPLC, is a primary tool for separating the various oxidation products. nih.gov Diode array detection can be used to quantify hydroperoxides at 234 nm. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile derivatives of the oxidation products. Derivatization of the hydroperoxy and hydroxy groups is often necessary to improve the volatility and thermal stability of the analytes for GC analysis. The mass spectra provide structural information that aids in the identification of the different isomers.
Table 2: Analytical Techniques for the Characterization of this compound Oxidation Products
| Analytical Technique | Information Obtained | Sample Preparation |
| Reversed-Phase HPLC | Separation of regioisomers | Extraction and concentration |
| Chiral HPLC | Separation of enantiomers | Extraction and concentration |
| GC-MS | Identification and quantification of volatile derivatives | Extraction, reduction, and derivatization |
| EPR Spectroscopy | Electronic structure of the enzyme's active site | Purified enzyme and substrate |
| ENDOR Spectroscopy | Precise location of substrate in the active site | Purified enzyme and isotopically labeled substrate |
Theoretical and Computational Studies of Linoleyldimethylamine and Its Transformations
Quantum Chemical Approaches to Enzymatic Reaction Mechanisms
Quantum chemical methods are indispensable for understanding the intricate details of enzymatic reactions involving linoleyldimethylamine. diva-portal.orgnih.gov These computational tools allow for the exploration of reaction pathways and the characterization of transition states that are often difficult to probe experimentally. diva-portal.org
Proton-coupled electron transfer (PCET) is a fundamental process in many enzymatic reactions, including those potentially involving this compound. rsc.orgnih.gov PCET reactions involve the concerted transfer of an electron and a proton. quantbiolab.com Nonadiabatic quantum treatments are crucial for accurately describing these reactions, as they account for the quantum effects that govern the transfer processes. rsc.orgprinceton.edu
In the context of an enzyme active site, the transformation of this compound may proceed through a PCET mechanism. Theoretical models can be employed to investigate the nonadiabatic dynamics of this process. aps.org These models help in understanding how factors like the reorganization of the solvent and protein environment influence the reaction rate. princeton.edu The application of theories such as the Golden Rule can provide quantitative predictions of the rate constants for the PCET reaction involving this compound, considering the vibronic coupling between electronic and nuclear motions. nih.gov
Table 1: Key Factors in Nonadiabatic PCET of this compound
| Factor | Description | Relevance to this compound |
| Electronic Coupling | The interaction strength between the reactant and product electronic states. | Determines the probability of electron transfer during the PCET reaction. |
| Vibronic Coupling | The interaction between electronic and nuclear (vibrational) motions. | Crucial for understanding the role of molecular vibrations in promoting the reaction. |
| Reorganization Energy | The energy required to reorganize the solvent and protein environment upon charge transfer. | A key parameter in determining the activation barrier for the PCET process. |
| Proton Tunneling | The quantum mechanical effect where a proton can pass through a potential energy barrier. | Can significantly contribute to the reaction rate, especially at lower temperatures. |
The efficiency of enzymatic reactions is highly sensitive to the precise positioning of the substrate and catalytic residues within the active site. nih.govnih.gov For a reaction involving this compound, the distance between the amine nitrogen (the donor) and an acceptor atom in a catalytic residue is a critical parameter. Computational modeling allows for the detailed analysis of these donor-acceptor distances. nih.gov
By employing quantum mechanics/molecular mechanics (QM/MM) methods, researchers can simulate the enzyme's active site with high accuracy while treating the rest of the protein with a more computationally efficient classical force field. nih.gov These simulations can reveal how subtle changes in the protein structure, perhaps induced by mutations, can alter the donor-acceptor distance and consequently affect the reaction kinetics. nih.gov For this compound, this could involve modeling its interaction with an enzymatic acid or base that facilitates proton transfer.
Molecular Dynamics Simulations of Enzyme-Substrate Interactions
Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic interactions between this compound and an enzyme. youtube.comwiley.com These simulations track the motions of atoms over time, offering a detailed picture of how the substrate binds to the active site and the conformational changes that occur during the catalytic process.
Given the amphiphilic nature of this compound, with its polar head group and nonpolar tail, MD simulations can be particularly insightful. They can reveal how the linoleyl chain interacts with hydrophobic pockets in the enzyme, while the dimethylamine (B145610) group is positioned for catalysis in the active site. Simulations can also elucidate the role of water molecules in mediating the enzyme-substrate interactions. The use of advanced force fields and enhanced sampling techniques in MD simulations can provide accurate descriptions of the binding thermodynamics and kinetics. Recent MD simulation studies on lipid nanoparticles containing ionizable lipids, which share structural similarities with this compound, have demonstrated the ability of these methods to model the self-assembly and encapsulation processes in complex environments. mdpi.comnih.gov These approaches could be adapted to study the behavior of this compound within a lipid bilayer or at an interface, providing insights into its transport and accessibility to membrane-bound enzymes.
Thermodynamic and Kinetic Modeling of Reaction Systems
To gain a comprehensive understanding of the transformations of this compound, it is essential to combine quantum chemical calculations with thermodynamic and kinetic modeling. nih.govuclouvain.benasa.gov This integrated approach allows for the prediction of reaction outcomes and the elucidation of complex reaction networks.
Computational methods can be used to predict the most likely reaction pathways for the transformation of this compound. arxiv.orgrsc.org This involves identifying all possible intermediates and transition states and calculating their relative energies. diva-portal.org For a tertiary amine like this compound, potential reactions could include oxidation or demethylation. acs.orgnih.gov
By constructing a potential energy surface for the reaction, computational chemists can identify the lowest energy pathway, which corresponds to the most favorable reaction mechanism. cecam.org Machine learning techniques are also increasingly being used in combination with quantum chemistry to accelerate the discovery of new reaction pathways. rsc.org These approaches can be trained on existing reaction data to predict the products of unknown reactions with high accuracy.
Table 2: Predicted Reaction Pathways for this compound
| Pathway | Description | Key Intermediates | Computational Method |
| N-Oxidation | Oxidation of the nitrogen atom to form an amine oxide. | Amine oxide | Density Functional Theory (DFT) |
| N-Demethylation | Removal of a methyl group to form a secondary amine. | Iminium ion, carbinolamine | QM/MM, Ab initio MD |
| C-H Oxidation | Oxidation of a C-H bond in the linoleyl chain. | Carbon-centered radical, hydroperoxide | DFT with explicit solvent models |
As an amphiphilic molecule, this compound will preferentially accumulate at the interface between two immiscible phases, such as oil and water. nih.govresearchgate.net Understanding its behavior at these interfaces is crucial, as many enzymatic reactions occur in such heterogeneous environments. kit.edu
Computational models can be used to simulate the behavior of this compound at an interface. kit.eduresearchgate.net These models can predict how the molecule orients itself at the interface and how this orientation affects its reactivity. For example, the accessibility of the dimethylamine headgroup to an enzyme in the aqueous phase might be influenced by the packing of the linoleyl chains in the nonpolar phase. Techniques like density gradient theory coupled with thermodynamic models can be employed to predict interfacial tension and the concentration profile of amphiphilic molecules across the interface. kit.edu Multiscale modeling approaches that combine molecular dynamics with continuum methods can provide a comprehensive picture of interfacial phenomena over a wide range of length and time scales. escholarship.org
Conformational Analysis and Stereochemical Predictions
Due to a lack of direct theoretical and computational studies focused specifically on this compound, this section will draw upon research on structurally analogous molecules, such as linoleic acid, other long-chain unsaturated fatty acids, and tertiary amines. These studies provide a strong basis for predicting the conformational behavior and stereochemical properties of this compound. Computational methods like Molecular Dynamics (MD) simulations and Density Functional Theory (DFT) are powerful tools for investigating the three-dimensional structures and dynamic behaviors of such molecules.
Molecular dynamics simulations on similar C18 fatty acids, such as linoleic acid, have shown that the interplay between the hydrophobic interactions of the alkyl chain and the steric constraints of the cis double bonds leads to a variety of folded and extended conformations in solution. It is predicted that at higher concentrations or in organized systems like micelles or bilayers, this compound molecules would align to maximize hydrophobic packing, with their chains adopting more ordered, though still bent, conformations.
Computational studies on long-chain alkylamines have explored the conformational order of the alkyl chains. These studies indicate that while individual C-C bonds can rotate, leading to a multitude of possible conformers, there is a energetic preference for anti (trans) conformations along the saturated portions of the chain to minimize steric hindrance.
Below are interactive data tables that illustrate the expected conformational and stereochemical parameters for this compound, based on data from analogous molecules.
Table 1: Predicted Dihedral Angles for Key Bonds in the Linoleyl Chain
| Bond Type | Atoms Involved | Predicted Stable Dihedral Angle(s) | Notes |
| C=C (cis double bond) | C8-C9=C10-C11 | ~0° | The cis configuration creates a distinct bend in the chain. |
| C=C (cis double bond) | C11-C12=C13-C14 | ~0° | This second cis bond further contributes to the curved shape of the molecule. |
| C-C (single bond) | Saturated portion | ~180° (anti), ±60° (gauche) | The anti conformation is generally favored to minimize steric strain. |
| C-N (single bond) | C1-N-CH₃ | Not applicable | Rotation around this bond is possible, influencing the orientation of the head group. |
Table 2: Predicted Stereochemical Parameters of the Dimethylamino Group
This table outlines the key stereochemical features of the tertiary amine head group in this compound.
| Parameter | Value/Description | Significance |
| N-atom Hybridization | sp³ | Results in a trigonal pyramidal geometry around the nitrogen atom. |
| C-N-C Bond Angle | ~109.5° | Close to the ideal tetrahedral angle, typical for sp³ hybridized atoms. |
| Nitrogen Inversion Barrier | Low (typically 5-7 kcal/mol for simple amines) | Leads to rapid inversion of the nitrogen pyramid at room temperature. |
| Chirality at Nitrogen | Achiral | The presence of two identical methyl groups means the nitrogen atom is not a stereocenter. |
Industrial Chemical Processes and Functional Applications of Linoleyldimethylamine from a Chemical Perspective
Role as a Surfactant and Emulsifier in Chemical Formulations
Linoleyldimethylamine's amphiphilic nature, possessing both a water-loving (hydrophilic) dimethylamine (B145610) group and an oil-loving (lipophilic) linoleyl chain, makes it an effective surface-active agent, or surfactant. This dual characteristic allows it to function as a surfactant and emulsifier in numerous chemical formulations. Fatty amines, in general, are recognized for their surface-active properties which make them suitable for applications such as emulsification, coating, and corrosion inhibition. rsc.org
The primary mechanism by which this compound reduces surface tension involves its migration to the interface between two phases, such as air and water. At the air-water interface, the molecules orient themselves with their hydrophobic linoleyl tails directed towards the air and their hydrophilic dimethylamino heads towards the water. njchm.com This arrangement disrupts the strong cohesive forces, specifically hydrogen bonding, between surface water molecules. njchm.comyoutube.com
The attraction between the surfactant molecules and water molecules is weaker than the attraction between water molecules themselves. njchm.com By inserting themselves at the surface, the surfactant molecules effectively weaken the net inward pull on the surface molecules, leading to a decrease in the surface tension. njchm.comyoutube.com This phenomenon allows liquids to spread more easily and wet surfaces more effectively, a critical property in formulations for cleaning, coating, and agricultural applications. dow.com
As an emulsifier, this compound enables the mixing of two liquids that are normally immiscible, such as oil and water. ellemental.com When added to an oil-and-water system and agitated, the this compound molecules position themselves at the oil-water interface. The hydrophobic linoleyl tail dissolves in the oil phase, while the hydrophilic dimethylamino head remains in the water phase.
This creates a stable boundary layer around the droplets of the dispersed phase (e.g., oil droplets in water), preventing them from coalescing. specialchem.com The emulsifier lowers the interfacial tension between the two liquids, reducing the energy required to create the emulsion. This stabilization results in a homogenous and kinetically stable mixture known as an emulsion, which is essential in products like lotions, creams, and industrial lubricants. kao.comlevima.cn
Table 1: Surfactant Properties of Fatty Amines
| Property | Chemical Mechanism | Industrial Relevance |
| Surface Tension Reduction | Amphiphilic molecules align at the air-liquid interface, disrupting the cohesive forces between liquid molecules. njchm.com | Enhances wetting, spreading, and penetration in detergents, coatings, and agricultural sprays. dow.com |
| Emulsification | Forms a stabilizing film around droplets of an immiscible liquid, preventing coalescence by lowering interfacial tension. ellemental.com | Creates stable mixtures of oil and water for products like cosmetics, foods, and metalworking fluids. kao.comlevima.cn |
Intermediate in Organic Synthesis for Industrial Chemicals
This compound serves as a crucial intermediate in the synthesis of a wide range of downstream industrial chemicals. Its tertiary amine functionality makes it a versatile building block for producing various derivatives with specialized functions.
The most significant application is in the production of quaternary ammonium (B1175870) compounds, also known as "quats." This is achieved through the quaternization of the tertiary amine with an alkylating agent (e.g., methyl chloride or benzyl (B1604629) chloride). The resulting quaternary ammonium salts are cationic surfactants with enhanced properties, widely used as disinfectants, biocides, and phase transfer catalysts.
Furthermore, the dimethylamine group can be a precursor in other chemical transformations. For instance, dimethylamine generated in situ from dimethylformamide (DMF) can be used in the synthesis of thioamides, highlighting the reactivity of this functional group. nih.gov This indicates that this compound could potentially be used in similar synthetic pathways to create complex molecules for pharmaceuticals and agricultural chemicals. rsc.org
Application in Fabric Treatment Chemistry: Chemical Mechanisms of Softening and Static Control
In the textile industry, derivatives of this compound are key components in fabric softeners and anti-static agents. nbinno.com While this compound itself can be used, it is more commonly converted into its cationic quaternary ammonium salt form to be effective.
The mechanism of fabric softening relies on the deposition of these cationic surfactant molecules onto the fabric fibers, which are typically negatively charged, especially cotton. researchgate.net The hydrophobic linoleyl tails orient themselves away from the fiber surface, creating a lubricating layer. This layer reduces the friction between the fibers, resulting in a softer feel. researchgate.net Another proposed mechanism suggests that the softener molecules prevent the formation of hydrogen cross-links between cellulose (B213188) fibers during drying, which is a major cause of fabric stiffness. researchgate.net
Static control is also achieved through the cationic nature of these molecules. The buildup of static electricity on synthetic fabrics is caused by a lack of moisture to dissipate the charge. The deposited layer of cationic surfactant can attract and hold a thin layer of atmospheric moisture, increasing the electrical conductivity of the fabric surface. This conductivity allows the static charge to dissipate, preventing the fabric from clinging. nbinno.com
Table 2: Mechanisms in Fabric Treatment
| Application | Active Agent Type | Chemical Mechanism |
| Fabric Softening | Cationic Surfactant (derived from this compound) | Adsorbs onto negatively charged fibers, reducing inter-fiber friction with its hydrophobic tail. researchgate.net |
| Static Control | Cationic Surfactant (derived from this compound) | Forms a conductive layer on the fabric surface by attracting moisture, which dissipates static charge. nbinno.com |
Exploration of Sustainable Production Routes through Biocatalysis
Conventional synthesis of fatty amines often involves energy-intensive processes with harsh conditions and the use of metal catalysts. rsc.orgmanchester.ac.uk In response to the growing demand for sustainable manufacturing, biocatalysis has emerged as a promising alternative for producing fatty amines like this compound. dtu.dkresearchgate.net This approach utilizes enzymes, which are biodegradable catalysts that operate under mild conditions. researchgate.net
One innovative biocatalytic route involves a one-pot, multi-enzyme cascade. rsc.orgresearchgate.net This process can start from renewable feedstocks like vegetable oils (triglycerides) or the fatty acids derived from them. researchgate.netnih.gov A typical cascade could involve:
Lipase: This enzyme first hydrolyzes triglycerides into free fatty acids, such as linoleic acid. researchgate.net
Carboxylic Acid Reductase (CAR): The CAR enzyme then reduces the carboxylic acid group of linoleic acid to an aldehyde, a crucial intermediate step. rsc.orgresearchgate.net
Transaminase (ω-TA): Finally, a transaminase enzyme catalyzes the amination of the aldehyde to form the primary amine. rsc.orgresearchgate.net Subsequent chemical steps would be required to add the two methyl groups to form the tertiary amine.
This enzymatic approach offers high selectivity and can achieve high conversion rates (up to 96-97% analytical yields in some studies for primary amines), avoiding the selectivity problems and toxic catalysts associated with traditional chemical synthesis. rsc.orgmanchester.ac.ukresearchgate.net Research in this area focuses on improving enzyme stability and reaction rates to make biocatalytic processes economically viable for large-scale industrial production. dtu.dkresearchgate.net
Table 3: Comparison of Production Routes for Fatty Amines
| Feature | Conventional Chemical Synthesis | Biocatalytic Synthesis |
| Starting Materials | Fatty acids, Fatty alcohols rsc.org | Triglycerides, Vegetable oils, Fatty acids researchgate.netnih.gov |
| Catalysts | Toxic metal catalysts rsc.orgmanchester.ac.uk | Enzymes (e.g., Lipase, CAR, Transaminase) rsc.orgresearchgate.net |
| Reaction Conditions | High temperature and pressure rsc.orgmanchester.ac.uk | Mild (near-ambient) temperature and pressure researchgate.net |
| Selectivity | Can have selectivity problems rsc.orgmanchester.ac.uk | High chemo- and regio-selectivity rsc.org |
| Sustainability | Energy-intensive, uses non-renewable catalysts rsc.org | Uses renewable catalysts, lower energy consumption researchgate.netresearchgate.net |
Environmental Fate and Biotransformation Pathways
Potential for Microbial Degradation and Biotransformation
Microorganisms are known to degrade long-chain fatty acids through the β-oxidation pathway. This process involves the sequential cleavage of two-carbon units from the carboxyl end of the fatty acid chain. In the case of linoleic acid, with its two double bonds, additional enzymatic steps are required to handle the unsaturated positions before β-oxidation can proceed. It is plausible that microbial enzymes could initially hydrolyze or otherwise modify the dimethylamine (B145610) group, yielding linoleic acid, which would then enter the well-established β-oxidation cycle.
Alternatively, microbes may possess enzymatic machinery to directly act on the amine group. The biotransformation of amines can involve N-oxidation, N-dealkylation, and other reactions catalyzed by enzymes like monoamine oxidases and cytochrome P450s. nih.govresearchgate.net For Linoleyldimethylamine, N-dealkylation would lead to the formation of linoleylmethylamine and subsequently linoleylamine, with the release of formaldehyde. N-oxidation would produce this compound N-oxide. The resulting fatty amine intermediates would likely undergo further degradation.
Certain bacteria, such as Bacillus sphaericus, have been shown to degrade other amine-containing compounds like the herbicide linuron, producing metabolites such as N,O-dimethylhydroxylamine. nih.gov This suggests that microbial communities in soil and water may possess the necessary enzymes to initiate the degradation of this compound.
Table 1: Potential Microbial Biotransformation Reactions for this compound
| Reaction Type | Potential Products | Enzymatic Pathways Involved |
| N-Dealkylation | Linoleylmethylamine, Linoleylamine, Formaldehyde | Cytochrome P450s, Monoamine Oxidases |
| N-Oxidation | This compound N-oxide | Cytochrome P450s, Flavin-containing monooxygenases |
| Hydrolysis of Amine | Linoleic Acid, Dimethylamine | Amidases (if amide linkage is formed) |
Comparison with Degradation Pathways of Related Linoleic Acid Metabolites
The degradation of this compound can be contextualized by comparing it to the known metabolic fates of other derivatives of linoleic acid. Linoleic acid itself is metabolized in various organisms through several key pathways, including β-oxidation, as well as oxidation by lipoxygenase, cyclooxygenase, and cytochrome P450 enzymes to form a variety of oxidized linoleic acid metabolites (OXLAMs). escholarship.org
The anaerobic degradation of linoleic acid has been observed to produce intermediate unsaturated fatty acids like oleic acid and palmitoleic acid, eventually leading to saturated fatty acids such as palmitic and myristic acid before further breakdown. researchgate.net This initial saturation of double bonds is a critical step that might also be necessary for the complete degradation of the hydrocarbon tail of this compound in anoxic environments.
In contrast to these pathways that primarily modify the fatty acid chain, the presence of the dimethylamine group in this compound introduces a different metabolic challenge. While OXLAMs are formed through oxygen addition to the hydrocarbon chain, the initial microbial attack on this compound is likely to target the electron-rich nitrogen atom of the amine group. nih.gov The subsequent degradation of the fatty acid portion would likely follow pathways similar to those of linoleic acid and its other metabolites.
Table 2: Comparison of Degradation Pathways
| Compound | Primary Degradation Pathway | Key Intermediates |
| Linoleic Acid (Aerobic) | β-oxidation, Lipoxygenase/Cyclooxygenase pathways | Acetyl-CoA, OXLAMs |
| Linoleic Acid (Anaerobic) | Saturation followed by β-oxidation | Oleic acid, Palmitic acid |
| This compound (Predicted) | N-dealkylation/N-oxidation followed by β-oxidation | Linoleylmethylamine, Linoleic Acid, Acetyl-CoA |
Assessment of Environmental Persistence based on Chemical Structure
The environmental persistence of this compound is influenced by both its long alkyl chain and the tertiary amine group.
Hydrocarbon Chain: The long C18 chain of linoleic acid makes the molecule hydrophobic, suggesting a tendency to adsorb to soil organic matter and sediment, which could reduce its bioavailability for microbial degradation. nih.gov However, the presence of two double bonds in the cis configuration introduces kinks in the chain, which can increase the fluidity of membranes and potentially enhance its uptake by microorganisms compared to a saturated fatty acid of the same length. The unsaturated nature also provides sites for initial oxidative attack by enzymes.
Some studies on the environmental impact of various amines have shown that tertiary amines often exhibit lower biodegradability. researchgate.net However, other research indicates that certain structural features can influence stability, and some tertiary amines can be biodegradable under specific conditions. acs.org
Considering these factors, this compound is expected to be less persistent than a fully saturated fatty amine of the same chain length due to the reactive sites offered by the double bonds. Its persistence will likely be greater than that of linoleic acid itself, owing to the more recalcitrant nature of the tertiary amine group. The ultimate environmental fate will be a balance between its tendency to partition into organic matrices and the ability of the local microbial consortia to initiate its degradation.
Future Directions and Interdisciplinary Research Opportunities
Development of Tailored Biocatalysts for Novel Linoleyldimethylamine Transformations
The inherent selectivity and mild operating conditions of enzymatic catalysis offer a powerful alternative to traditional chemical methods for modifying complex molecules like this compound. nih.gov Future research will likely focus on discovering and engineering enzymes capable of performing novel and precise transformations on this substrate. The long, hydrophobic nature of the linoleyl chain and the tertiary amine present significant challenges for many wild-type enzymes, necessitating advanced protein engineering strategies. dovepress.comnih.gov
Directed evolution and rational design are key methodologies for tailoring biocatalysts. nih.gov Directed evolution mimics natural selection in the laboratory to iteratively improve enzyme properties, while rational design uses knowledge of an enzyme's structure and mechanism to make targeted modifications. dovepress.comresearchgate.net These approaches can be used to create enzyme variants with enhanced activity, stability, and altered substrate specificity to accommodate the bulky and hydrophobic linoleyl group.
Potential enzymatic transformations for this compound could include:
Selective Oxidation: Engineering enzymes like P450 monooxygenases or lipoxygenases to catalyze the regioselective and stereoselective epoxidation or hydroxylation of the double bonds within the linoleyl chain. nih.gov This would generate valuable chiral synthons and functionalized derivatives.
C-N Bond Formation/Cleavage: While this compound is a tertiary amine, engineered C-N lyases or novel oxidoreductases could potentially be developed to catalyze unique reactions at the amine group, or to synthesize complex tertiary amines from α,β-unsaturated precursors. nih.govacs.org
Chain Functionalization: Developing biocatalytic cascades that combine multiple enzymes, such as a carboxylic acid reductase (CAR) and a transaminase (ω-TA), could enable the synthesis of this compound from fatty acid precursors under mild, one-pot conditions. rsc.orgresearchgate.netmanchester.ac.uk Further engineering could integrate additional enzymes to introduce other functional groups onto the hydrocarbon backbone.
| Enzyme Class | Potential Transformation | Engineering Goal | Reference |
|---|---|---|---|
| P450 Monooxygenases | Selective epoxidation/hydroxylation of C=C bonds | Enhance substrate acceptance for long-chain lipids; control regioselectivity. | nih.gov |
| Lipoxygenases (LOX) | Stereospecific dioxygenation of C=C bonds | Modify active site to accommodate the tertiary amine and control product outcome. | nih.gov |
| Transaminases (ω-TA) | Synthesis of primary/secondary amine precursors | Expand substrate scope for long, unsaturated aldehyde intermediates. | dovepress.comoup.com |
| Imine Reductases (IREDs) | Asymmetric synthesis of secondary/tertiary amines | Improve activity for the reductive amination of long-chain ketones/aldehydes. | acs.orgresearchgate.net |
| Lipases | Esterification/amidation of linoleic acid precursors | Alter selectivity to favor aminolysis over hydrolysis for precursor synthesis. | nih.govresearchgate.net |
Advanced Spectroscopic Techniques for Investigating Enzyme-Substrate Dynamics
Understanding the precise molecular interactions between a biocatalyst and this compound is crucial for rational enzyme design. The compound's amphiphilic nature and conformational flexibility require sophisticated analytical methods to probe the dynamics of the enzyme-substrate complex in real-time.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. By using ¹³C-enrichment at specific carbons in the linoleyl chain or the methyl groups, researchers can visualize the ligand while it is bound to the enzyme. nih.gov This allows for the characterization of site-specific interactions, the identification of binding poses, and the measurement of molecular motions within the active site. nih.govresearchgate.net Furthermore, real-time quantitative NMR (qNMR) can be employed to monitor the progress of enzymatic reactions, providing detailed kinetic data without the need for chromogenic substrates. nih.gov
Two-dimensional infrared (2D IR) spectroscopy offers unparalleled temporal resolution, enabling the study of enzyme dynamics on the femtosecond to picosecond timescale. nih.govacs.org By incorporating vibrational probes into the substrate or the enzyme's active site, this technique can track ultrafast structural fluctuations that are often averaged out in other methods. aip.org For this compound, 2D IR could reveal how the enzyme active site accommodates the flexible alkyl chain and how protein motions are coupled to the chemical transformation at the catalytic center. strath.ac.ukresearchgate.net This information is critical for understanding how enzymes achieve their remarkable catalytic efficiency and for building accurate computational models.
| Technique | Information Gained | Application to this compound | Reference |
|---|---|---|---|
| NMR Spectroscopy | Binding site location, ligand conformation, molecular motion, reaction kinetics. | Characterize how the unsaturated alkyl chain and tertiary amine headgroup interact with the enzyme active site. | nih.govresearchgate.net |
| 2D IR Spectroscopy | Ultrafast (fs-ps) protein dynamics, active site environmental fluctuations, vibrational coupling. | Observe rapid conformational changes in the enzyme that facilitate substrate binding and catalysis. | nih.govaip.org |
| Mass Spectrometry (MS) | Real-time reaction monitoring, substrate specificity, enzyme kinetics. | Monitor the conversion of substrate to product and identify intermediates in biocatalytic transformations. | acs.org |
Integration of Computational Chemistry with Experimental Biocatalysis
The synergy between computational modeling and experimental work is revolutionizing enzyme engineering. nih.gov In silico methods provide atomic-level insights that can guide the design of laboratory experiments, significantly reducing the time and effort required to develop improved biocatalysts. bioinformaticsreview.commdpi.com
Molecular Dynamics (MD) simulations can model the dynamic behavior of this compound and its interaction with a potential biocatalyst. These simulations can predict how the substrate enters the active site, identify key amino acid residues involved in binding, and reveal potential conformational changes in the enzyme upon substrate binding. This is particularly valuable for a large, flexible molecule like this compound, where the binding orientation is critical for reactivity.
Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a more detailed view of the chemical reaction itself. biomolmd.org In a QM/MM simulation, the reactive center (e.g., the substrate's double bond and the enzyme's catalytic residues) is treated with high-level quantum mechanics, while the rest of the protein and solvent are modeled using classical molecular mechanics. nih.govacs.org This approach allows researchers to calculate reaction energy barriers, elucidate detailed reaction mechanisms, and understand how the enzyme's electrostatic environment stabilizes the transition state. acs.orgnih.gov For instance, QM/MM could be used to predict the most likely outcome of a P450-catalyzed oxidation of this compound, guiding subsequent protein engineering efforts.
The insights from these computational studies can be used to build smaller, more intelligent mutant libraries for directed evolution or to pinpoint specific residues for site-directed mutagenesis, accelerating the development of biocatalysts for novel this compound transformations. researchgate.netletifmones.com
Exploration of this compound Analogs for Specific Chemical Reactivity
Systematic modification of the this compound structure can lead to the development of new molecules with tailored properties and reactivity. Future research in this area will focus on synthesizing analogs and exploring their potential in materials science, catalysis, and as chemical intermediates.
The synthesis of these analogs can be achieved through both chemical and biocatalytic routes. For example, the nitrile process, which involves the conversion of fatty acids to nitriles followed by hydrogenation, can be adapted to produce a variety of primary, secondary, and tertiary amines. wikipedia.org Chemoenzymatic strategies, combining the selectivity of enzymes with the versatility of chemical synthesis, will be particularly valuable for creating complex, functionalized analogs. oup.com
Potential classes of analogs and their applications include:
Varying Unsaturation: Synthesizing analogs based on oleic acid (one double bond) or linolenic acid (three double bonds) to tune the physical properties of the molecule, such as its melting point, oxidative stability, and ability to form cross-linked polymers.
Modified Headgroups: Replacing the dimethylamino group with other tertiary amines (e.g., diethylamino) or cyclic amines (e.g., piperidinyl, morpholinyl) to alter the molecule's polarity, basicity, and steric bulk. This could impact its performance as a surfactant, catalyst, or corrosion inhibitor. acs.org
Functionalized Chains: Introducing functional groups such as hydroxyls, epoxides, or carbonyls onto the alkyl chain, likely via the biocatalytic methods discussed in section 7.1. These functionalized analogs could serve as monomers for novel polyamides or polyesters, or as precursors for complex organic synthesis.
Quaternary Ammonium (B1175870) Salts: Reaction of this compound with alkyl halides would produce quaternary ammonium salts. wikipedia.org The properties of these "quat" surfactants could be tuned by varying the alkyl chain, creating molecules with specific applications as fabric softeners, antistatic agents, or phase-transfer catalysts. whamine.com
The exploration of these analogs, guided by an understanding of structure-property relationships, will expand the chemical space accessible from fatty acid feedstocks and open up new opportunities for innovation.
Q & A
Q. What established protocols ensure high-purity synthesis of Linoleyldimethylamine, and how can researchers validate reproducibility?
- Methodological Answer : Synthesis typically involves condensation reactions between linoleic acid derivatives and dimethylamine under controlled conditions (e.g., inert atmosphere, catalytic agents like H₂SO₄). Purification steps may include fractional distillation or column chromatography. Validate reproducibility by documenting reaction parameters (temperature, molar ratios) and characterizing intermediates via thin-layer chromatography (TLC). Final purity should be confirmed using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, adhering to IUPAC guidelines for spectral interpretation .
Q. Which analytical techniques are most robust for confirming this compound’s structural integrity and purity?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- NMR (¹H and ¹³C) to confirm functional groups and backbone structure.
- Fourier-transform infrared spectroscopy (FT-IR) for amine and ester bond validation.
- High-performance liquid chromatography (HPLC) with UV detection to assess purity (>95% threshold).
Cross-reference spectral data with literature or computational simulations (e.g., ChemDraw predictions) to resolve ambiguities. Report retention times and integration values explicitly in supplementary materials .
Q. How should researchers design experiments to assess this compound’s stability under varying environmental conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Expose samples to elevated temperatures (40–60°C), humidity (75% RH), and light (UV irradiation) over 4–12 weeks.
- Monitor degradation via periodic HPLC analysis.
- Use Arrhenius kinetics to extrapolate shelf-life under standard conditions. Include negative controls (e.g., inert atmosphere storage) and triplicate trials to ensure statistical validity .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data during this compound characterization?
- Methodological Answer :
- Comparative Analysis : Replicate synthesis and characterization using alternative methods (e.g., X-ray crystallography vs. NMR).
- Isotopic Labeling : Trace reaction pathways to identify unexpected byproducts.
- Computational Validation : Employ density functional theory (DFT) to simulate expected spectral peaks and compare with empirical data. Document discrepancies in supplementary files and discuss potential isomerization or solvent effects .
Q. Which advanced computational models predict this compound’s reactivity in non-aqueous systems?
- Methodological Answer : Utilize quantum mechanics/molecular mechanics (QM/MM) simulations to model reaction dynamics in organic solvents (e.g., DMSO, hexane). Key steps:
- Optimize molecular geometry using Gaussian or ORCA software.
- Calculate activation energies for nucleophilic substitution or oxidation reactions.
- Validate models against experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy). Publish simulation parameters and convergence criteria transparently .
Q. How can researchers design mechanistic studies to elucidate this compound’s role in catalytic cycles?
- Methodological Answer :
- Kinetic Profiling : Conduct time-resolved experiments with varying substrate concentrations to determine rate laws.
- Isotope Effects : Use deuterated analogs to identify rate-determining steps (e.g., C-H vs. N-H bond cleavage).
- Spectroscopic Trapping : Employ electron paramagnetic resonance (EPR) or fluorescence quenching to detect transient intermediates. Compare findings with analogous amines (e.g., lauryldimethylamine) to generalize mechanistic principles .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
